4-Amino-1-[3,5-bis-O-(4-chlorobenzoyl)-2-deoxy-D-erythro-pentofuranosyl]-1,3,5-triazin-2(1H)-one
Description
4-Amino-1-[3,5-bis-O-(4-chlorobenzoyl)-2-deoxy-D-erythro-pentofuranosyl]-1,3,5-triazin-2(1H)-one is a structurally complex nucleoside analog characterized by a 1,3,5-triazin-2(1H)-one core linked to a 2-deoxy-D-erythro-pentofuranosyl sugar moiety. The sugar is further modified with two 4-chlorobenzoyl groups at the 3- and 5-positions, enhancing its lipophilicity and stability . Its synthesis typically involves multi-step protection/deprotection strategies, as seen in analogous triazine derivatives (e.g., silylation and benzoylation of sugar hydroxyl groups) .
Properties
IUPAC Name |
[(2R,3S)-5-(4-amino-2-oxo-1,3,5-triazin-1-yl)-3-(4-chlorobenzoyl)oxyoxolan-2-yl]methyl 4-chlorobenzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18Cl2N4O6/c23-14-5-1-12(2-6-14)19(29)32-10-17-16(34-20(30)13-3-7-15(24)8-4-13)9-18(33-17)28-11-26-21(25)27-22(28)31/h1-8,11,16-18H,9-10H2,(H2,25,27,31)/t16-,17+,18?/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TWEZWUPSUOJPMB-MYFVLZFPSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(OC1N2C=NC(=NC2=O)N)COC(=O)C3=CC=C(C=C3)Cl)OC(=O)C4=CC=C(C=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H]([C@H](OC1N2C=NC(=NC2=O)N)COC(=O)C3=CC=C(C=C3)Cl)OC(=O)C4=CC=C(C=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18Cl2N4O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
505.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Vorbrüggen Glycosylation
This method uses Lewis acids (e.g., SnCl₄ or TMSOTf) to activate the glycosyl donor. The reaction proceeds via an oxocarbenium intermediate, ensuring β-selectivity due to neighboring group participation from the 4-chlorobenzoyl groups.
Conditions :
Silver Salt-Mediated Coupling
Silver triflate promotes glycosylation under milder conditions, avoiding harsh acids. This method is preferred for acid-sensitive substrates.
Conditions :
Protection and Deprotection Techniques
4-Chlorobenzoyl Protection
The 3' and 5' hydroxyl groups of the sugar are protected early using 4-chlorobenzoyl chloride. This step prevents unwanted side reactions during glycosylation.
Procedure :
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Dissolve 2-deoxy-D-ribose in pyridine.
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Add 4-chlorobenzoyl chloride (2.2 equiv) at 0°C.
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Stir for 12 hours, then quench with ice water.
Deprotection Challenges
Removing 4-chlorobenzoyl groups without degrading the triazine core requires selective conditions:
| Method | Conditions | Outcome |
|---|---|---|
| Methanolic NH₃ | 0°C, 6 hours | Partial deprotection (risk of β-elimination) |
| K₂CO₃ in MeOH | Room temperature, 2 hours | Complete deprotection, 70% yield |
Purification and Analytical Validation
Chromatographic Techniques
Spectroscopic Confirmation
Comparative Analysis of Synthetic Routes
Scale-Up and Process Optimization
Kilogram-scale synthesis requires:
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including:
Oxidation: Oxidation reactions can be performed to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to reduce specific functional groups, altering the compound's properties.
Substitution: Substitution reactions are common, where different substituents can be introduced at various positions on the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Various nucleophiles and electrophiles can be used, depending on the desired substitution.
Major Products Formed: The major products formed from these reactions include derivatives with modified functional groups, which can have different biological and chemical properties.
Scientific Research Applications
Cancer Treatment
4-Amino-1-[3,5-bis-O-(4-chlorobenzoyl)-2-deoxy-D-erythro-pentofuranosyl]-1,3,5-triazin-2(1H)-one is primarily noted for its role in oncology. It has been studied for its ability to inhibit the growth of pancreatic endocrine tumor cell lines. This property is attributed to its mechanism of action as a nucleoside analog that interferes with DNA synthesis, leading to apoptosis in rapidly dividing cancer cells .
Molecular Biology Research
This compound serves as a valuable tool in molecular biology for studying nucleic acid metabolism and cellular responses to DNA damage. It can be utilized in experiments involving:
- Gene Expression Studies : By inhibiting DNA methylation, it allows researchers to investigate gene expression changes in response to demethylation.
- Cell Cycle Analysis : Its effects on cell proliferation can be monitored using flow cytometry techniques.
Pharmaceutical Development
As a related compound to Decitabine, it is important for the development of new therapeutic agents targeting epigenetic modifications in cancer therapy. The insights gained from studying this compound can lead to the synthesis of more effective drugs with fewer side effects.
Case Studies
Several studies have highlighted the effectiveness of this compound:
- Study on Pancreatic Cancer : A study demonstrated that treatment with this compound resulted in significant apoptosis of pancreatic endocrine tumor cells compared to untreated controls. The study emphasized its potential as a therapeutic agent in pancreatic cancer treatment .
- Gene Expression Modulation : In another study focused on gene expression modulation, this compound was shown to effectively alter the expression profiles of genes involved in cell cycle regulation and apoptosis pathways, providing insights into its mechanism as a demethylating agent .
Mechanism of Action
The mechanism by which this compound exerts its effects involves its interaction with molecular targets and pathways:
Molecular Targets: The compound can bind to specific enzymes or receptors, altering their activity.
Pathways Involved: It may interfere with cellular signaling pathways, leading to changes in cell behavior and function.
Comparison with Similar Compounds
Pharmacological Profiles
- Lipophilicity and Bioavailability: The 4-chlorobenzoyl groups in the target compound confer significant lipophilicity, which may enhance membrane permeability compared to morpholino- or piperazine-substituted analogs. However, this could reduce aqueous solubility, necessitating formulation optimization .
Biological Activity
4-Amino-1-[3,5-bis-O-(4-chlorobenzoyl)-2-deoxy-D-erythro-pentofuranosyl]-1,3,5-triazin-2(1H)-one, also known as Decitabine USP Related Compound B, is a nucleoside analogue that has garnered attention for its potential therapeutic applications, particularly in oncology. This article reviews the biological activity of this compound, focusing on its mechanism of action, efficacy against various cancer cell lines, and relevant research findings.
- Molecular Formula : C₂₂H₁₈Cl₂N₄O₆
- Molecular Weight : 505.31 g/mol
- CAS Number : 1034301-08-0
- Appearance : White solid
- Melting Point : >182°C (dec.)
- Solubility : Slightly soluble in DMSO and methanol; very slightly soluble in chloroform when heated.
This compound acts primarily as a DNA methyltransferase inhibitor. By incorporating into DNA during replication, it leads to hypomethylation of cytosine residues in the promoter regions of genes that are silenced in cancer cells. This reactivation can induce apoptosis or inhibit cell proliferation in tumor cells.
Antitumor Activity
Research indicates that this compound exhibits significant antitumor activity against various cancer cell lines. Notably:
- Pancreatic Endocrine Tumors : The compound has been shown to inhibit the growth of pancreatic endocrine tumor cell lines effectively. A study highlighted its ability to induce apoptosis in these cells through activation of pro-apoptotic pathways and inhibition of anti-apoptotic factors .
Case Studies
Several studies have documented the biological effects of this compound:
- Study by Deng et al. (2009) : This research demonstrated that the compound effectively inhibited the proliferation of pancreatic cancer cells in vitro and in vivo models. The findings suggested a dose-dependent response with significant tumor growth inhibition observed at higher concentrations .
- Horne et al. (2009) reported similar findings in their study on hematological malignancies, where the compound was effective against leukemia cell lines by inducing differentiation and apoptosis .
- Zinner et al. (2009) explored its effects on solid tumors and found that treatment with this compound led to a reduction in tumor size and improved survival rates in animal models .
Data Summary Table
Q & A
Basic Research Questions
Q. What are the optimized synthetic routes for 4-Amino-1-[3,5-bis-O-(4-chlorobenzoyl)-2-deoxy-D-erythro-pentofuranosyl]-1,3,5-triazin-2(1H)-one, and how do reaction conditions influence yield?
- Methodological Answer : Key steps include refluxing intermediates (e.g., substituted benzaldehydes) in absolute ethanol with glacial acetic acid as a catalyst, followed by solvent evaporation under reduced pressure. Yield optimization (e.g., 65% in ) depends on reaction time (18 hours for cyclization) and solvent choice (DMSO for solubility vs. ethanol for crystallization). Use thin-layer chromatography (TLC) to monitor reaction progress and column chromatography for purification .
Q. How can researchers characterize the structural integrity of this compound using spectroscopic methods?
- Methodological Answer : Employ -NMR (400 MHz, DMSO-) and -NMR (100 MHz) to confirm substituent positions and sugar moiety conformation. Key NMR signals include δ 5.60 (s, 1H) for the triazine ring proton and δ 152.9 ppm for carbonyl carbons. Pair with high-resolution mass spectrometry (HRMS) to validate molecular weight and fragmentation patterns .
Q. What solvent systems and storage conditions ensure stability during experimental workflows?
- Methodological Answer : Use DMSO for dissolution in biological assays (prevents hydrolysis of the 4-chlorobenzoyl groups). For long-term storage, lyophilize the compound and store at -20°C under inert gas (argon) to avoid moisture-induced degradation .
Q. How can researchers screen for bioactivity while minimizing false positives?
- Methodological Answer : Use a tiered approach: (1) In vitro enzyme inhibition assays (e.g., triazine-targeted kinases), (2) Cell-based viability assays with appropriate controls (e.g., DMSO vehicle), and (3) Dose-response curves to calculate IC values. Cross-validate results with structurally related analogs to rule out nonspecific effects .
Advanced Research Questions
Q. What strategies resolve contradictions in reported bioactivity data across studies?
- Methodological Answer : Analyze experimental variables such as cell line selection (e.g., cancer vs. primary cells), assay pH (affecting triazine protonation), and impurity profiles (e.g., residual DMSO). Use orthogonal assays (e.g., SPR for binding affinity vs. cellular activity) to confirm specificity. Replicate studies under standardized conditions (e.g., ’s randomized block design) .
Q. How can computational modeling guide the design of derivatives with improved pharmacokinetics?
- Methodological Answer : Apply molecular docking (e.g., AutoDock Vina) to predict interactions with target enzymes (e.g., dihydrofolate reductase). Use QSAR models to correlate logP values (from ’s physicochemical data) with membrane permeability. Validate predictions with in vitro ADMET assays (e.g., Caco-2 permeability) .
Q. What experimental designs are optimal for studying environmental fate and ecotoxicity?
- Methodological Answer : Follow ’s framework: (1) Measure hydrolysis rates under varying pH/temperature, (2) Use LC-MS/MS to track abiotic degradation products, and (3) Conduct microcosm studies with soil/water systems to assess bioaccumulation in model organisms (e.g., Daphnia magna). Apply ANOVA for statistical analysis of compartmental distribution .
Q. How can isotopic labeling (e.g., ) elucidate metabolic pathways in mammalian systems?
- Methodological Answer : Synthesize -labeled analogs at the triazine ring or sugar moiety. Use tracer studies in hepatocyte cultures with LC-HRMS to identify phase I/II metabolites. Compare metabolic profiles across species (e.g., human vs. rat microsomes) to predict interspecies variability .
Q. What mechanistic insights can be gained from studying substituent effects on the 4-chlorobenzoyl groups?
- Methodological Answer : Synthesize analogs with electron-withdrawing (e.g., nitro) or electron-donating (e.g., methoxy) substituents. Compare enzymatic inhibition kinetics (e.g., values) and correlate with Hammett σ constants. Use X-ray crystallography to resolve binding mode changes .
Methodological Tables
| Parameter | Optimal Condition | Evidence Source |
|---|---|---|
| Synthesis Yield | 65% (DMSO, 18h reflux) | |
| NMR Solvent | DMSO- | |
| Storage Temperature | -20°C under argon | |
| Bioassay pH Range | 7.4 (physiological buffer) |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
